7-(2-hydroxyethyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
7-(2-hydroxyethyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique triazatricyclo structure
Properties
Molecular Formula |
C17H17N5O3 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C17H17N5O3/c1-2-6-19-16(24)11-10-12-15(22(8-9-23)14(11)18)20-13-5-3-4-7-21(13)17(12)25/h2-5,7,10,18,23H,1,6,8-9H2,(H,19,24) |
InChI Key |
STYDOCVQYOHAOJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyethyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The starting materials typically include ethyl esters and other organic reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the triazatricyclo structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxyethyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but they often require specific temperatures, pH levels, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(2-hydroxyethyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(2-hydroxyethyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylic acid ethyl ester
- Methyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Uniqueness
The uniqueness of 7-(2-hydroxyethyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific triazatricyclo structure and the presence of functional groups that allow for diverse chemical reactions and interactions with biological targets. This makes it a valuable compound for research and industrial applications .
Biological Activity
The compound 7-(2-hydroxyethyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique triazatricyclo structure and multiple functional groups. Its molecular formula and weight suggest potential biological activity, although specific data on this compound is limited.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C₁₈H₂₁N₅O₃
- Molecular Weight : Approximately 441.48 g/mol
- Structural Characteristics : A triazine ring system fused with a tetradecane backbone.
These structural attributes may contribute to its pharmacological relevance and biological activity.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit a range of biological activities:
- Antibacterial : Compounds in this class have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Antifungal : Some derivatives have demonstrated antifungal properties, making them potential candidates for treating fungal infections.
Anticancer Potential
Research into structurally related compounds has revealed that they may act as anticancer agents. For example, derivatives similar to the target compound have been shown to inhibit thymidylate synthase (TS) and exhibit cytotoxicity against cancer cell lines:
| Compound | IC50 (µg/cm³) | Activity |
|---|---|---|
| Compound A | <0.125 | High cytotoxicity |
| Compound B | 0.068 | Significant activity |
| Compound C | 4.24 | Moderate activity |
The mechanism of action for this compound is still under investigation but may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Case Study 1: Antibacterial Activity
A study on quinazoline derivatives revealed significant antibacterial effects against S. aureus, B. subtilis, and E. coli. The most potent derivative showed an IC50 value significantly lower than that of standard antibiotics like ampicillin, indicating strong potential for development as an antibacterial agent.
Case Study 2: Cytotoxic Effects
Another investigation focused on the cytotoxic properties of derivatives similar to the target compound. The results indicated that certain modifications to the chemical structure could enhance cytotoxicity against cancer cell lines, suggesting that further exploration of this compound's analogs may yield promising anticancer agents.
Synthesis Methods
The synthesis of 7-(2-hydroxyethyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step synthetic routes:
- Starting Materials : Utilize basic building blocks such as triazine derivatives and various functionalized amines.
- Reaction Conditions : Controlled conditions are crucial for high yields and purity.
- Common Reagents : Methanesulfonic acid and phenylhydrazine hydrochloride are frequently employed in these reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
